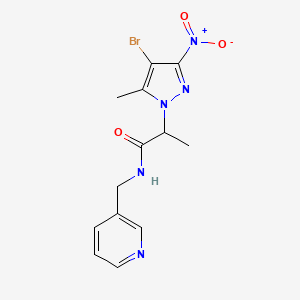![molecular formula C24H26N2O4S B4227382 N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide](/img/structure/B4227382.png)
N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide
Descripción general
Descripción
N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide is a chemical compound commonly known as E-4031. It is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. E-4031 has been extensively studied for its potential applications in the field of cardiology and has shown promising results in various scientific research studies.
Mecanismo De Acción
E-4031 blocks the rapid component of the delayed rectifier potassium current (N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide) in cardiac cells. This leads to prolongation of the action potential duration and an increase in the QT interval on the electrocardiogram. E-4031 has a high affinity for the N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide channel and binds to it in a voltage-dependent manner.
Biochemical and Physiological Effects
E-4031 has been shown to have a number of biochemical and physiological effects. It has been shown to prolong the action potential duration and increase the QT interval on the electrocardiogram. E-4031 has also been shown to inhibit the hERG channel, which is responsible for the rapid component of the delayed rectifier potassium current in human cardiac cells. This inhibition can lead to QT interval prolongation and potentially life-threatening arrhythmias.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
E-4031 has several advantages for lab experiments. It is a potent and selective blocker of N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide, making it a valuable tool for the study of cardiac repolarization and arrhythmias. E-4031 is also relatively easy to synthesize and purify, making it readily available for research purposes.
One limitation of E-4031 is that it can have off-target effects on other ion channels, such as the hERG channel. This can lead to potential safety concerns and must be taken into consideration when designing experiments. Additionally, E-4031 has a relatively short half-life and must be continuously administered during experiments.
Direcciones Futuras
There are several potential future directions for the study of E-4031. One area of interest is the development of new compounds that can selectively target N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide without affecting other ion channels. This could lead to the development of safer and more effective drugs for the treatment of cardiac arrhythmias.
Another potential future direction is the investigation of the role of N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide in other physiological processes, such as neurotransmitter release and insulin secretion. E-4031 could be a valuable tool in these studies and could lead to a better understanding of these processes.
Finally, the use of E-4031 in the study of drug-induced QT interval prolongation and Torsades de Pointes could lead to a better understanding of the underlying mechanisms of these conditions and the development of new treatments.
Aplicaciones Científicas De Investigación
E-4031 has been widely used in scientific research studies to investigate the role of N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide in cardiac electrophysiology. It has been shown to be a valuable tool in the study of cardiac repolarization and arrhythmias. E-4031 has also been used to study the effects of drugs and compounds on N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide and to identify potential drug targets for the treatment of cardiac arrhythmias.
Propiedades
IUPAC Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-4-26(21-8-6-5-7-9-21)31(28,29)23-16-12-20(13-17-23)25-24(27)19(3)30-22-14-10-18(2)11-15-22/h5-17,19H,4H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXGWTLCWAAUTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-chloro-3-[(4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B4227322.png)
![N-[4-(acetylamino)phenyl]-2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4227329.png)
![N-(3-fluorophenyl)-2-[3-isobutyl-1-(4-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4227333.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4227338.png)
![N-butyl-2-[(dimethylamino)methyl]-N-(3-thienylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B4227345.png)

![ethyl 4-(anilinocarbonyl)-5-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B4227356.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4227357.png)

![2-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]methyl}benzonitrile](/img/structure/B4227384.png)
![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-pyridinyl)acrylamide](/img/structure/B4227386.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4227390.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4227403.png)